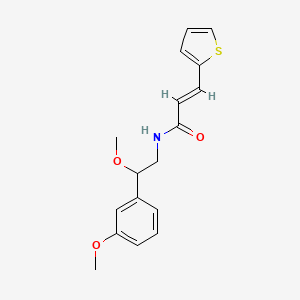![molecular formula C17H17ClN4O5S B2679451 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide CAS No. 899962-02-8](/img/structure/B2679451.png)
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide is a useful research compound. Its molecular formula is C17H17ClN4O5S and its molecular weight is 424.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
Research has demonstrated the utility of chloroacetamide derivatives in inhibiting fatty acid synthesis, highlighting their potential application in cancer therapy. Chloroacetamide compounds, such as those related to the chemical structure , have shown selectivity and potency in controlling annual grasses and broad-leaved weeds due to their mechanism of action, which may translate into anticancer properties by targeting similar metabolic pathways in cancer cells (Weisshaar & Böger, 1989).
Antitumor Properties
Synthetic efforts have led to the development of N-substituted chloroacetamide derivatives, showcasing significant antitumor properties. Compounds structurally related to the specified chemical have been tested within the framework of the Developmental Therapeutic Program of the National Cancer Institute, indicating their potential as new anticancer agents (Horishny et al., 2020).
Antimicrobial Activity
The synthesis and pharmacological evaluation of various chloroacetamide derivatives have unveiled a broad spectrum of antimicrobial potency. These findings suggest that compounds bearing resemblance to the specified chemical structure could serve as promising lead molecules for developing new antimicrobial agents, with several derivatives exhibiting greater activity than reference drugs (Desai et al., 2012).
Anti-Inflammatory and Analgesic Agents
Research into quinazolinone and chlorophenyl derivatives has shown potential anti-inflammatory and analgesic activities. This suggests that structurally similar compounds, including the specified chloroacetamide derivative, could be explored for their efficacy in treating inflammation and pain, providing a foundation for further drug development efforts in this area (Farag et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Compounds with the chloroacetamide moiety have been studied for their role in inhibiting specific enzymes, which is crucial for designing drugs targeting metabolic pathways involved in diseases. The structural features of these compounds, including the presence of chlorophenyl and morpholino groups, make them suitable candidates for investigating their binding affinity and inhibitory effects on target enzymes, laying the groundwork for novel therapeutic agents (Khalil, 2011).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-morpholin-4-yl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O5S/c18-11-1-3-12(4-2-11)22-15(13-9-28(25,26)10-14(13)20-22)19-16(23)17(24)21-5-7-27-8-6-21/h1-4H,5-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSWNUCDTXPOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2679370.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2679373.png)
![11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2679374.png)
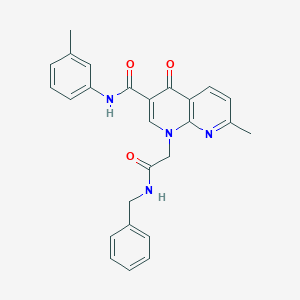

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)
![Ethyl 7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2679381.png)

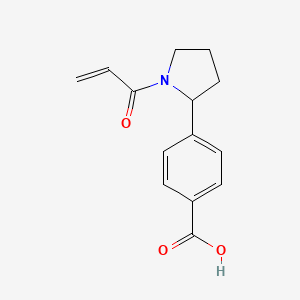
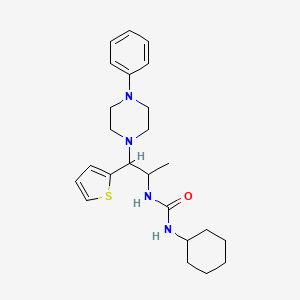
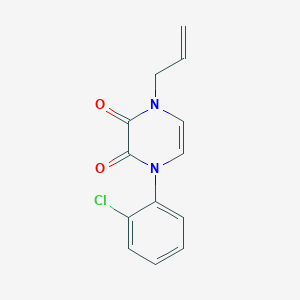
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2679388.png)
![Methyl 3-{[(4-fluorophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2679389.png)
